molecular formula C20H19N3O B2907751 1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole CAS No. 172611-16-4

1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2907751
CAS No.: 172611-16-4
M. Wt: 317.392
InChI Key: YNHJSGVSZUAZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a complex organic compound with the molecular formula C20H19N3O and a molecular weight of 317.38 g/mol This compound is known for its unique structure, which combines a naphthalene moiety with a benzotriazole ring through a propan-2-yloxy linker

Preparation Methods

The synthesis of 1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves a multi-step process. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole has been utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole involves blocking the β2-adrenergic receptor. By inhibiting this receptor, the compound prevents the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This inhibition affects various physiological processes, such as heart rate, bronchodilation, and lipolysis.

Comparison with Similar Compounds

1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole can be compared with similar compounds like:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

1-[naphthalen-1-yl(propan-2-yloxy)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14(2)24-20(23-19-13-6-5-12-18(19)21-22-23)17-11-7-9-15-8-3-4-10-16(15)17/h3-14,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHJSGVSZUAZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C1=CC=CC2=CC=CC=C21)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.